molecular formula C9H6F2 B7975039 1-(Difluoromethyl)-4-ethynylbenzene

1-(Difluoromethyl)-4-ethynylbenzene

Cat. No.: B7975039
M. Wt: 152.14 g/mol
InChI Key: KXMKUCOESGHSOO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-ethynylbenzene typically involves the introduction of the difluoromethyl group and the ethynyl group onto the benzene ring through various synthetic routes. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a pre-functionalized benzene ring. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial production methods for this compound may involve large-scale difluoromethylation and ethynylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and copper. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-4-ethynylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-ethynylbenzene involves its interaction with molecular targets through its difluoromethyl and ethynyl groups. These groups can form hydrogen bonds, participate in π-π interactions, and engage in covalent bonding with target molecules. The pathways involved in its mechanism of action depend on the specific application and target molecule, often involving inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-ethynylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the difluoromethyl and ethynyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(difluoromethyl)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMKUCOESGHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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